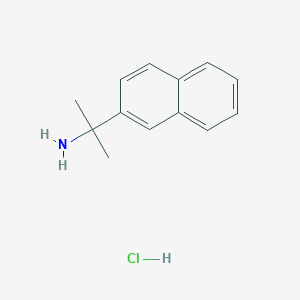
2-(Naphthalen-2-yl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Naphthalen-2-yl)propan-2-amine” is a chemical compound with the CAS Number: 90299-04-0 . It has a molecular weight of 185.27 . The IUPAC name for this compound is 1-methyl-1-(2-naphthyl)ethylamine . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “2-(Naphthalen-2-yl)propan-2-amine” is represented by the linear formula C13H15N . The InChI code for this compound is 1S/C13H15N/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,14H2,1-2H3 .Physical And Chemical Properties Analysis
“2-(Naphthalen-2-yl)propan-2-amine” is a solid or liquid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
Naphthalene derivatives, including compounds similar to 2-(Naphthalen-2-yl)propan-2-amine hydrochloride, have shown extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules such as DNAs, enzymes, and receptors, exhibiting potential in developing anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Moreover, naphthalimide-derived artificial ion receptors, fluorescent probes, and cell imaging agents are being investigated for potential applications in real-time detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties (Gong, Addla, Lv, & Zhou, 2016).
Environmental Studies
Studies have also focused on the environmental impact of naphthalene compounds, evaluating their sources, exposure, and effects in both indoor and outdoor environments. For example, combustion processes have been identified as key sources of airborne emissions of naphthalene, contributing to environmental pollution and raising health concerns (Jia & Batterman, 2010). Another aspect of environmental research has been the investigation into the microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, highlighting the crucial role of microbial degradation in the ecological recovery of PAH-contaminated sites (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).
Analytical and Environmental Chemistry
The analytical procedures for evaluating polychlorinated naphthalenes in human and environmental matrices have been reviewed, emphasizing the toxicity, persistence, bioaccumulation, and potential for long-range transport of these compounds. This review also discussed different analytical methods for assessing polychlorinated naphthalenes in various environmental samples, underscoring the need for continuous monitoring of these toxic congeners (Agunbiade, Adeniji, Okoh, & Okoh, 2020).
Corrosion Inhibition
The use of naphthalene derivatives as corrosion inhibitors has been highlighted in a review focusing on phthalocyanine and naphthalocyanine compounds. These compounds form strong chelating complexes with metallic atoms due to their nitrogen atoms and aromatic rings, acting as effective anticorrosive materials in various metal/electrolyte systems (Verma, Ebenso, Quraishi, & Rhee, 2021).
Safety And Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-naphthalen-2-ylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9H,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPCHJRWWPFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-yl)propan-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

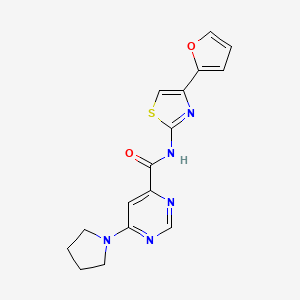
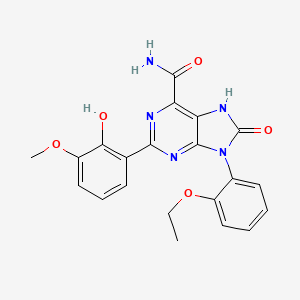
![N-Benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2587731.png)
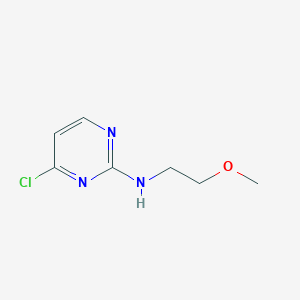
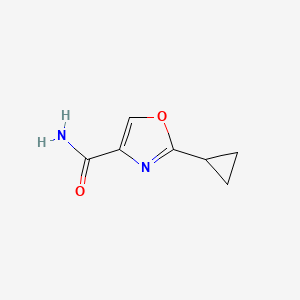
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)
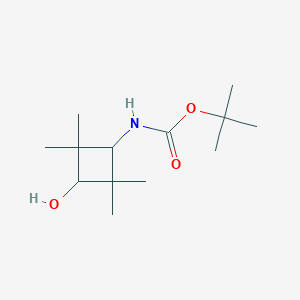
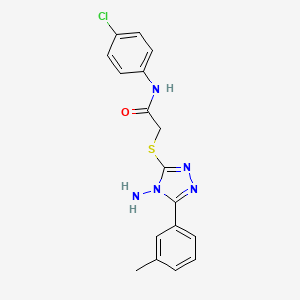
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2587746.png)
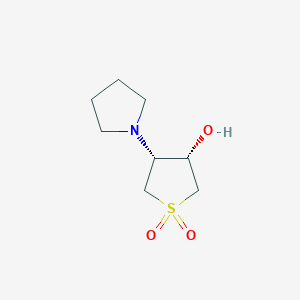
![N'-[(1E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B2587748.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B2587750.png)
![N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2587751.png)